Actinomycin C
Overview
Description
Actinomycin C is an antibiotic produced by Streptomyces chrysomallus . The antibiotic complex is composed of actinomycin IV, VI, and VII . It has the ability to intercalate DNA .
Molecular Structure Analysis
While the exact molecular structure of Actinomycin C is not specified in the search results, Actinomycin D, a related compound, is known to intercalate into the DNA double helix . It is composed of two parts: a flat ring that resembles the DNA bases, and two cyclic peptides composed of unusual amino acids .Scientific Research Applications
Clinical Experience with Actinomycin C : Actinomycin C, obtained from Streptomyces chrysomallus, was investigated for its inhibitory effect on tumor growth. It showed clinical efficacy, particularly when administered intravenously or rectally, with doses ranging from 200 pg to 1000 pg daily (Begemann, 1960).
Anticancer Activity of Actinomycin D : Actinomycin D (ActD) inhibits transcription of genes by interacting with DNA. A study identified ActD as an oncogenic c-Myc promoter G-quadruplex binder, suggesting a novel molecular mechanism for its anticancer activity (Kang & Park, 2009).
Antitumor Effect of Actinomycins : Actinomycin C, under the trade name Sanamycin, was the first antibiotic used for cancer treatment. Its complex mechanism of action includes inhibition of cells and tissues in the lymphatic system (Hackmann, 1960).
DNA Interactions with Actinomycin D : Actinomycin D targets (G-C).(G-C) steps in duplex DNA, inducing DNA bending and unwinding. This study provided insights into the complex interaction of ActD with DNA (Chen, Liu, & Patel, 1996).
Binding of Actinomycin D to DNA : Actinomycin D's interaction with GpC sites in DNA causes conformational changes, including nucleotide flipping out and a left-handed twist in the DNA helix. This provided evidence of the biological impact of ActD binding to specific DNA sequences (Lo et al., 2013).
Design and Synthesis of Actinomycin D Analogs : Research on modifying Actinomycin D structure aimed at reducing its cytotoxicity while retaining antitumor activities highlights ongoing efforts to enhance its clinical utility (Yang et al., 2002).
Clinical Studies of Actinomycin D in Children : Actinomycin D demonstrated effectiveness against Wilms' tumor in children. This study discusses the drug's dosages, administration methods, and observed clinical improvements (Farber, D'angio, Evans, & Mitus, 1960).
Interactions of Actinomycin C3 with DNA : Actinomycin C3 binds to double helical DNA and acts as an inhibitor of DNA-primed RNA synthesis. This study investigated the interaction mechanism using small-angle X-ray scattering (Zipper & Kratky, 1972).
Actinomycin D as a Chiral Solvating Agent : Actinomycin D's application extends beyond its antitumor properties. It has been used as a chiral solvating agent for the rapid enantiomeric determination of chiral carboxylic acids in NMR spectroscopy (Bai et al., 2019).
Photodynamic Action of Actinomycin D : This study explored the role of Actinomycin D in photodynamic therapy, identifying key intermediates in the photodynamic process and proposing a mechanism of electron transfer from DNA to excited Actinomycin D (Pan et al., 2001).
Safety And Hazards
Future Directions
The future of Actinomycin C research could involve the discovery of new molecules in the Actinomycin family . Considering the emerging crisis of antibiotic resistance and increasing incidence of cancer, the search for new, efficient, and less toxic drugs remains a priority . Synthetic biology strategies could be used to access Actinomycin diversities in a more efficient and economical way .
properties
IUPAC Name |
2-amino-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t31-,34+,35+,37-,38-,43+,44+,45-,46-,49-,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJFISCRQIYID-GKYLFGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H88N12O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873422 | |
Record name | Actinomycin C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Actinomycin C | |
CAS RN |
2612-14-8, 8052-16-2 | |
Record name | Actinomycin C2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Actinomycin C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Actinomycin C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACTINOMYCIN C2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719U3YSA1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.